5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the 2,5-dihydro-1H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents that modulate its physicochemical and biological properties. Key structural features include:
- 3-hydroxy group: Enhances hydrogen-bonding capacity, influencing solubility and interactions with biological targets .
- 1-[(2-methoxyphenyl)methyl]: A methoxy-substituted benzyl group that may improve metabolic stability and membrane permeability .
- 4-(4-methylbenzenesulfonyl): A sulfonyl group linked to a methyl-substituted benzene, likely impacting electronic properties and steric bulk .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-16-7-13-20(14-8-16)33(30,31)24-22(17-9-11-19(26)12-10-17)27(25(29)23(24)28)15-18-5-3-4-6-21(18)32-2/h3-14,22,28H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWSVGVMPZLEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 2-methoxybenzylamine, and 4-methylbenzenesulfonyl chloride. The key steps may involve:
Condensation Reaction: Combining 4-chlorobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidinone core.
Sulfonylation: Introduction of the 4-methylbenzenesulfonyl group under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone core can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be studied for its potential bioactivity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
The compound could be explored for its therapeutic potential in treating various diseases, depending on its bioactivity profile.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their structural variations, and reported biological activities:
Key Observations:
Substituent Position and Activity: The 3-chlorophenyl group () shows antifungal activity, but the target compound’s 4-chlorophenyl substitution may enhance steric compatibility with hydrophobic enzyme pockets .
Antifungal Efficacy: Pyrrolidinone derivatives isolated from Fusarium () exhibit MIC values of 64–256 μg/mL against Colletotrichum musae, suggesting that the target compound’s sulfonyl and methoxybenzyl groups could improve potency .
Role of Methoxy and Sulfonyl Groups :
- The 2-methoxyphenylmethyl substituent (target compound) may enhance bioavailability compared to simpler alkyl groups (e.g., 2-hydroxypropyl in ) due to reduced polarity .
- Sulfonyl groups (e.g., in ) are associated with increased metabolic stability compared to ester or carbonyl analogs .
Physicochemical and Computational Insights
- Hydrogen-Bonding Capacity : The 3-hydroxy group and sulfonyl oxygen atoms may facilitate interactions with fungal cytochrome P450 enzymes or membrane proteins .
- Structural Characterization : Analogous compounds (e.g., ) were characterized via NMR, HRMS, and X-ray crystallography using SHELXL , suggesting similar methodologies apply to the target compound.
Biological Activity
The compound 5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one (CAS Number: 73297178) is a member of the pyrrolone class and has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 462.0 g/mol. It features multiple functional groups, including a chlorophenyl group and a methoxyphenyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 462.0 g/mol |
| XLogP3-AA | 4.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , which are common pathogens associated with nosocomial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties . In vitro assays demonstrated that it scavenges free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have shown a significant reduction in TNF-alpha and IL-6 levels in cell cultures treated with the compound, suggesting its potential as a therapeutic agent in inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group is hypothesized to interact with various enzymes involved in metabolic pathways.
- Receptor Modulation : Preliminary data suggest that it may act on specific receptors linked to pain and inflammation.
- Cellular Uptake : The presence of the methoxy group enhances lipophilicity, facilitating cellular uptake.
Study 1: Antibacterial Efficacy
In a controlled laboratory study, the compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .
Study 2: Antioxidant Potential
A study assessing the antioxidant capacity used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, indicating strong radical scavenging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
